molecular formula C8H11F3O4 B6291714 Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate CAS No. 70976-12-4

Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate

Cat. No. B6291714
CAS RN: 70976-12-4
M. Wt: 228.17 g/mol
InChI Key: BSVZHRSJBZBBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate (ETFA) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in many organic solvents, and is known for its low volatility and low toxicity. ETFA is widely used in the synthesis of organic compounds and has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.

Mechanism of Action

Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. It is thought that this compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in certain types of cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, and to increase the bioavailability of certain drugs.

Advantages and Limitations for Lab Experiments

Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, non-toxic, and has a low volatility. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory settings. However, this compound is also relatively unstable and can easily be hydrolyzed in the presence of water or aqueous solutions. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate in scientific research are vast, and there are many potential future directions for research. These include further studies on its potential effects on cancer cells, its effects on inflammation, and its potential applications as a drug delivery system. In addition, further research is needed to develop new methods for the synthesis of this compound and to explore its potential applications in biotechnology, pharmacology, and other fields.

Synthesis Methods

Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate can be synthesized from the reaction of ethyl trifluoroacetate with 1,3-dioxolane-2-acetate in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a mixture of this compound and ethyl trifluoroacetate, which can be separated by distillation. The yield of the reaction is typically in the range of 90-95%.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate is widely used in scientific research due to its low toxicity and low volatility. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the synthesis of polymers, and as a reagent for the synthesis of peptides and proteins. In addition, this compound has been used as a building block for the synthesis of drugs and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions and in the study of enzyme kinetics.

properties

IUPAC Name

ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O4/c1-2-13-6(12)5-7(8(9,10)11)14-3-4-15-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZHRSJBZBBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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